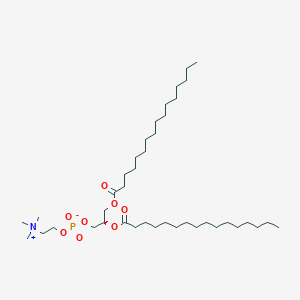

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine

Description

BenchChem offers high-quality 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILNVBDSWZSGLL-LHEWISCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048703 | |

| Record name | (7S)-7-(Hexadecanoyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

734.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35418-55-4 | |

| Record name | (7S)-7-(Hexadecanoyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacosan-1-aminium 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC): Core Properties and Experimental Applications

This guide provides a comprehensive technical overview of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC), a cornerstone phospholipid in the fields of biophysics, drug delivery, and membrane science. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties of DPPC, offering not just a compilation of data, but a synthesized understanding of its behavior and utility in various experimental contexts. The structure of this guide is designed to logically unfold the multifaceted nature of DPPC, from its molecular identity to its complex self-assembly and thermotropic characteristics.

Molecular Identity and Physicochemical Characteristics

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine, commonly abbreviated as DPPC, is a saturated phospholipid of significant interest due to its well-defined properties and its prevalence in biological systems, most notably as the primary constituent of pulmonary surfactant.[1][2] Its molecular structure consists of a hydrophilic phosphocholine head group attached to a glycerol backbone, which in turn is esterified with two saturated 16-carbon palmitic acid chains at the sn-1 and sn-2 positions.[3][4] This amphipathic nature is the driving force behind its self-assembly into various supramolecular structures in aqueous environments, including micelles, monolayers, bilayers, and liposomes.[1]

The precise stereochemistry, denoted by the "sn" (stereospecifically numbered) nomenclature, is crucial for its biological function and its packing behavior in lipid assemblies. The IUPAC name for this molecule is [(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate.[5]

Below is a summary of the core physicochemical properties of DPPC:

| Property | Value | Source(s) |

| IUPAC Name | [(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | [5] |

| Synonyms | 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine, L-Dipalmitoyl Lecithin, 16:0 PC | [2] |

| CAS Number | 63-89-8 | [3][4] |

| Molecular Formula | C40H80NO8P | [1] |

| Molecular Weight | 734.05 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Approximately 41 °C (106 °F; 314 K) | [1] |

| Purity | >98.0% by HPLC | [2] |

Solubility Profile:

DPPC exhibits differential solubility depending on the polarity of the solvent. Due to its long hydrophobic acyl chains, it is sparingly soluble in water but shows good solubility in various organic solvents. This property is fundamental to many of the techniques used to prepare DPPC-based systems, such as liposomes.

| Solvent | Solubility | Source(s) |

| Chloroform | Soluble | [2] |

| Methanol | Soluble (30 mg/ml) | [2] |

| Ethanol | Soluble (30 mg/ml) | [2] |

| Water | Very poor solubility | [5] |

Thermotropic Phase Behavior: A Defining Characteristic

One of the most extensively studied and critical properties of DPPC is its thermotropic phase behavior, which is the transition between different physical states as a function of temperature. These phase transitions are a direct consequence of the molecular packing of the lipid molecules and have profound implications for the structure and function of DPPC-containing membranes. Differential Scanning Calorimetry (DSC) is a powerful technique to characterize these transitions.[6][7]

In a hydrated state, DPPC bilayers exhibit two main phase transitions:

-

Pretransition (Lβ' to Pβ' phase): This occurs at approximately 35°C and involves a transformation from a planar gel phase (Lβ') to a "rippled" gel phase (Pβ'). This transition is characterized by a lower enthalpy change compared to the main transition.

-

Main Phase Transition (Pβ' to Lα phase): This highly cooperative transition occurs at around 41°C and marks the "melting" of the hydrocarbon chains.[1] The bilayer transitions from the ordered, tilted-chain gel phase (Pβ') to the fluid, liquid-crystalline phase (Lα). In the liquid-crystalline phase, the acyl chains are disordered and have much greater motional freedom, leading to a more fluid and permeable membrane.

The precise temperatures of these transitions can be influenced by factors such as the presence of impurities, cholesterol, proteins, and the hydration level.

Below is a conceptual workflow for analyzing the phase behavior of DPPC using Differential Scanning Calorimetry (DSC).

Caption: Workflow for DSC analysis of DPPC phase transitions.

Self-Assembly and Applications in Model Membranes

The amphipathic nature of DPPC drives its spontaneous self-assembly in aqueous environments, making it an ideal component for creating model biological membranes. These model systems are invaluable for studying a wide range of biological phenomena, including membrane protein function, drug-membrane interactions, and the physical properties of lipid bilayers.

Liposomes: Versatile Vesicular Systems

Liposomes are spherical vesicles composed of one or more lipid bilayers. DPPC is a common choice for liposome formulation due to its biocompatibility, well-characterized phase behavior, and ability to form stable bilayers.[2] Liposomes based on saturated lipids like DPPC tend to be more rigid and less permeable compared to those made from unsaturated lipids, especially below their phase transition temperature.[8] This property can be advantageous for controlled drug release applications.

Experimental Protocol: Preparation of DPPC Liposomes by Thin-Film Hydration and Sonication

This protocol describes a common method for preparing small unilamellar vesicles (SUVs) from DPPC.

Materials:

-

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC) powder

-

Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

-

Hydration buffer (e.g., phosphate-buffered saline, PBS)

-

Round-bottom flask

-

Rotary evaporator

-

Nitrogen or argon gas source

-

Water bath sonicator or probe sonicator

-

Syringe filters (optional, for extrusion)

Procedure:

-

Lipid Film Formation:

-

Dissolve a known amount of DPPC in chloroform or a chloroform/methanol mixture in a round-bottom flask.[9]

-

Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. The water bath temperature should be kept below the phase transition temperature of DPPC (around 30-35°C).[9]

-

Continue rotation to ensure the formation of a thin, uniform lipid film on the inner surface of the flask.[9]

-

Dry the film further under a gentle stream of nitrogen or argon for at least 30 minutes to remove any residual solvent.[9]

-

-

Hydration:

-

Add the desired volume of pre-warmed hydration buffer (above the Tm of DPPC, e.g., 50-60°C) to the flask containing the lipid film.

-

Agitate the flask by hand or on a vortex mixer to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction (Sonication):

-

Transfer the MLV suspension to a suitable vial.

-

For probe sonication, immerse the tip of the sonicator into the suspension. Sonicate in pulses to avoid overheating the sample.[3][10] A typical setting might be a 20% duty cycle with a 2-second pulse and a 5-second rest period.[3]

-

For bath sonication, place the vial in the water bath sonicator and sonicate until the suspension becomes translucent.

-

After sonication, centrifuge the liposome solution at a moderate speed (e.g., 10,000 rpm for 3 minutes) to pellet any titanium particles shed from the probe tip.[3]

-

-

Storage:

-

Store the resulting SUV suspension at 4°C. For long-term storage, it is advisable to store them above their gel-to-liquid crystalline phase transition temperature to prevent fusion.

-

Caption: Workflow for DPPC liposome preparation.

Langmuir-Blodgett Films: Monolayer Systems for Surface Studies

The Langmuir-Blodgett (LB) technique allows for the formation of highly organized, single-molecule-thick films (monolayers) of amphipathic molecules at an air-water interface. DPPC is an excellent candidate for forming stable Langmuir films. These monolayers can then be transferred onto solid substrates to create well-defined surfaces for a variety of applications, including biosensors and studies of membrane-protein interactions.

Experimental Protocol: Formation of a DPPC Monolayer using a Langmuir-Blodgett Trough

Materials:

-

Langmuir-Blodgett trough with movable barriers and a surface pressure sensor

-

DPPC powder

-

Spreading solvent (e.g., chloroform/methanol 9:1 v/v)

-

High-purity water for the subphase

-

Microsyringe

Procedure:

-

Trough Preparation:

-

Spreading the Monolayer:

-

Prepare a dilute solution of DPPC in the spreading solvent (e.g., 1 mg/mL).[1]

-

Using a microsyringe, carefully deposit small droplets of the DPPC solution onto the surface of the subphase.[12]

-

Allow 10-15 minutes for the solvent to evaporate completely, leaving a DPPC monolayer at the air-water interface.[1]

-

-

Isotherm Measurement:

-

Compress the monolayer by moving the barriers at a constant rate.

-

Simultaneously, record the surface pressure as a function of the area per molecule to generate a pressure-area (Π-A) isotherm.[1] This isotherm reveals the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, and solid).

-

-

Langmuir-Blodgett Deposition (Optional):

-

Once the desired surface pressure is reached, a solid substrate can be vertically dipped and withdrawn through the monolayer to transfer the film onto the substrate.

-

Safety and Handling

As a laboratory chemical, DPPC should be handled with appropriate care.

-

Handling: Avoid inhalation of the powder and contact with skin and eyes.[13] Use in a well-ventilated area.[13]

-

Storage: DPPC powder should be stored at -20°C in a dry, sealed container.[2][13]

-

Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye protection when handling the powder and solutions.

Conclusion

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine is a remarkably versatile and well-characterized phospholipid that serves as an indispensable tool in modern scientific research. Its defined chemical structure, predictable thermotropic phase behavior, and ability to form stable model membranes make it a fundamental component in the study of biological membranes and the development of advanced drug delivery systems. The experimental protocols outlined in this guide provide a practical foundation for harnessing the unique properties of DPPC in a laboratory setting. A thorough understanding of its basic properties is paramount to its effective application and the interpretation of experimental results.

References

-

Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions. (2020-04-20). NIH. Retrieved from [Link]

-

Dipalmitoylphosphatidylcholine. Wikipedia. Retrieved from [Link]

-

LANGMUIR-BLODGETT TROUGHS OPERATING MANUAL 6th EDITION. National Institute of Standards and Technology. Retrieved from [Link]

-

Chem 366-3 Page I - 1 LAB MANUAL Langmuir-Blodgett Film. Retrieved from [Link]

-

General preparation of liposomes using probe-tip sonication. (2020-04-12). Protocols.io. Retrieved from [Link]

-

Dipalmitoylphosphatidylcholine – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

Colfosceril Palmitate | C40H80NO8P | CID 452110. PubChem. Retrieved from [Link]

-

Differential Scanning Calorimetry of Protein–Lipid Interactions. Retrieved from [Link]

-

Investigation of the Membrane Localization and Interaction of Selected Flavonoids by NMR and FTIR Spectroscopy. (2023-10-17). NIH. Retrieved from [Link]

-

Advanced Liposomal Systems for Cancer Therapy with Focus on Lipid–Polymer Hybrids and Cell Membrane-Coated Liposomes. MDPI. Retrieved from [Link]

-

Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy. MDPI. Retrieved from [Link]

-

Critical Synergistic Concentration of Lecithin Phospholipids Improves the Antimicrobial Activity of Eugenol against Escherichia coli. (2017-10-17). PMC - NIH. Retrieved from [Link]

-

Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. (2021-05-11). NIH. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy | MDPI [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ucm.es [ucm.es]

- 7. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. General preparation of liposomes using probe-tip sonication [protocols.io]

- 11. nist.gov [nist.gov]

- 12. sfu.ca [sfu.ca]

- 13. abmole.com [abmole.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Dipalmitoylphosphatidylcholine (DPPC)

This guide provides a comprehensive technical overview of the core physical and chemical properties of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a pivotal saturated phospholipid in membrane biophysics and drug delivery systems. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental characteristics of DPPC, offering both theoretical insights and practical methodologies for its characterization.

Molecular Structure and Fundamental Characteristics

Dipalmitoylphosphatidylcholine (DPPC) is a phospholipid composed of a hydrophilic phosphocholine headgroup and two hydrophobic tails derived from palmitic acid, a 16-carbon saturated fatty acid.[1][2] This amphipathic nature is the cornerstone of its ability to self-assemble into various structures in aqueous environments, including micelles, monolayers, bilayers, and liposomes.[1]

Chemical Structure of DPPC:

Caption: Schematic representation of the dipalmitoylphosphatidylcholine (DPPC) molecule, highlighting its distinct hydrophilic headgroup and hydrophobic tails.

DPPC is a white, powdery substance with a molecular weight of approximately 734.04 g/mol .[2] Its well-defined chemical structure and purity make it a preferred model lipid for studying the biophysical properties of cell membranes.[3]

Thermotropic Phase Behavior: The Gel-to-Liquid Crystalline Transition

One of the most defining characteristics of DPPC is its thermotropic phase behavior, specifically its transition from a well-ordered gel phase (Lβ') to a disordered liquid crystalline phase (Lα) upon heating.[3] This phase transition is not a single event but involves a pretransition and a main transition, each with distinct thermodynamic signatures.

Pure DPPC in a multilamellar vesicle (MLV) suspension exhibits a pretransition (Lβ' to Pβ') at approximately 36°C and a main phase transition (Pβ' to Lα) at around 41.3 - 42°C.[1][4] These transitions can be precisely characterized using Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the phase changes.

| Transition | Temperature (°C) | Description |

| Pretransition | ~36 | Transition from a planar bilayer (Lβ') to a rippled gel phase (Pβ'). |

| Main Transition (Tm) | ~41.3 - 42 | Transition from the rippled gel phase (Pβ') to the fluid liquid crystalline phase (Lα).[1][4] |

The main transition temperature (Tm) is a critical parameter in the design of lipid-based drug delivery systems, as it dictates the permeability and stability of the liposomal membrane at physiological temperatures (around 37°C).[5] Below its Tm, DPPC bilayers are in a more rigid and less permeable gel state.[1]

Experimental Protocol: Characterization of DPPC Phase Transitions by Differential Scanning Calorimetry (DSC)

This protocol outlines the essential steps for determining the pretransition and main transition temperatures of DPPC liposomes.

Materials and Equipment:

-

Dipalmitoylphosphatidylcholine (DPPC) powder

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Differential Scanning Calorimeter (DSC) with hermetically sealed aluminum pans

-

Vortex mixer

-

Water bath or extruder for liposome preparation

Methodology:

-

Liposome Preparation (Thin-Film Hydration Method): a. Dissolve a known amount of DPPC in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask. b. Remove the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film. c. Hydrate the lipid film with the desired buffer by vortexing at a temperature above the Tm of DPPC (e.g., 50-60°C). This results in the formation of multilamellar vesicles (MLVs). d. For unilamellar vesicles (LUVs), the MLV suspension can be further processed by extrusion through polycarbonate membranes of a defined pore size.[6]

-

DSC Analysis: a. Accurately weigh a small amount of the liposome suspension (typically 10-20 µL) into a DSC pan. b. Seal the pan hermetically to prevent solvent evaporation. c. Place the sample pan and a reference pan (containing the same volume of buffer) into the DSC cell. d. Equilibrate the system at a starting temperature well below the pretransition (e.g., 20°C). e. Heat the sample at a controlled rate (e.g., 1-2°C/min) to a temperature above the main transition (e.g., 60°C). f. Record the heat flow as a function of temperature. The pretransition and main transition will appear as endothermic peaks on the thermogram.[7]

Caption: A simplified workflow diagram illustrating the key steps in performing Differential Scanning Calorimetry (DSC) on DPPC liposomes.

Monolayer Properties at the Air-Water Interface

DPPC readily forms stable monomolecular films at an air-water interface, which serve as excellent models for studying the lateral organization and mechanical properties of a single leaflet of a biological membrane.[8][9] The behavior of these monolayers can be investigated using a Langmuir-Blodgett trough.

Upon lateral compression of a DPPC monolayer, it undergoes a series of two-dimensional phase transitions, from a gaseous (G) phase to a liquid-expanded (LE) phase, and then to a liquid-condensed (LC) phase.[9] These transitions are characterized by changes in the surface pressure-area (π-A) isotherm.

| Phase | Characteristics |

| Gaseous (G) | Loosely packed molecules with high mobility. |

| Liquid-Expanded (LE) | Molecules are more ordered than in the G phase but still possess significant conformational disorder in their acyl chains.[9] |

| Liquid-Condensed (LC) | Tightly packed molecules with all-trans acyl chains, resulting in a more solid-like state.[9] |

Experimental Protocol: Langmuir Monolayer Isotherm Measurement

This protocol describes the generation of a surface pressure-area isotherm for a DPPC monolayer.

Materials and Equipment:

-

Langmuir-Blodgett trough equipped with a surface pressure sensor (Wilhelmy plate) and movable barriers

-

DPPC solution in a volatile solvent (e.g., chloroform)

-

High-purity water or buffer for the subphase

-

Microsyringe for spreading the lipid solution

Methodology:

-

Trough Preparation: a. Thoroughly clean the Langmuir trough and barriers with appropriate solvents (e.g., chloroform, ethanol) and rinse with high-purity water. b. Fill the trough with the subphase. c. Aspirate the surface to remove any contaminants.

-

Monolayer Formation: a. Using a microsyringe, carefully spread a known volume of the DPPC solution onto the subphase surface. b. Allow sufficient time (e.g., 10-15 minutes) for the solvent to evaporate completely.

-

Isotherm Measurement: a. Compress the monolayer at a constant rate using the movable barriers. b. Simultaneously record the surface pressure as a function of the mean molecular area (Ų/molecule). c. The resulting plot of surface pressure versus mean molecular area is the π-A isotherm, which will reveal the different phase transitions.[8]

Caption: A flowchart outlining the procedure for obtaining a surface pressure-area isotherm of a DPPC monolayer using a Langmuir-Blodgett trough.

Interaction with Cholesterol: Modulating Membrane Properties

In biological membranes and liposomal formulations, DPPC is often mixed with cholesterol. Cholesterol is a crucial modulator of membrane fluidity, packing, and permeability. The interaction between DPPC and cholesterol is complex and concentration-dependent.

At low concentrations, cholesterol induces a more ordered state in the fluid Lα phase and a more disordered state in the gel Lβ' phase. As the cholesterol concentration increases, it can lead to the formation of a liquid-ordered (Lo) phase, which is characterized by the high conformational order of a gel phase but with the lateral mobility of a liquid phase.[10] The presence of cholesterol also tends to broaden or even eliminate the sharp phase transition of pure DPPC.[11] The maximum solubility of cholesterol in DPPC bilayers is approximately 67-68 mol%.[12]

Applications in Drug Delivery

The well-defined physical and chemical properties of DPPC make it an invaluable component in the formulation of liposomal drug delivery systems.[1][13] Its biocompatibility, low toxicity, and ability to encapsulate both hydrophilic and hydrophobic drugs are key advantages.[14]

-

Conventional Liposomes: DPPC is a primary constituent of many conventional liposome formulations. The choice of DPPC, often in combination with other lipids and cholesterol, allows for the tuning of membrane rigidity and drug release profiles.[5] For instance, liposomes composed of saturated long-chain lipids like DPPC tend to be more rigid and less permeable.[5]

-

Thermosensitive Liposomes: The sharp phase transition of DPPC is exploited in the design of thermosensitive liposomes. These are formulated to be stable at physiological temperature but to rapidly release their drug payload when exposed to localized hyperthermia (temperatures slightly above the Tm).[5]

-

Pulmonary Drug Delivery: DPPC is the main phospholipid component of natural lung surfactant and is used in synthetic surfactant preparations for treating respiratory distress syndrome in newborns.[1][9] Its surfactant properties are also being explored for inhaled drug delivery systems.[15]

Summary of Key Physical and Chemical Properties

| Property | Value / Description | Significance |

| Molecular Formula | C₄₀H₈₀NO₈P | Defines the chemical composition. |

| Molecular Weight | ~734.04 g/mol [2] | Important for stoichiometric calculations in formulations. |

| Appearance | White powder[2] | Basic physical characteristic. |

| Amphipathicity | Hydrophilic head, hydrophobic tails[1] | Drives self-assembly into bilayers and liposomes. |

| Main Transition Temp (Tm) | ~41.3 - 42°C[1][4] | Dictates membrane fluidity and permeability. Critical for thermosensitive liposomes. |

| Pretransition Temp | ~36°C[4] | Indicates a change in the gel phase structure. |

| Monolayer Phases | G, LE, LC[9] | Model for understanding lipid packing and membrane mechanics. |

| Interaction with Cholesterol | Modulates fluidity, forms Lo phase[10] | Allows for fine-tuning of membrane properties for drug delivery applications. |

Conclusion

Dipalmitoylphosphatidylcholine is a cornerstone lipid in the fields of membrane biophysics and pharmaceutical sciences. Its well-characterized and tunable physical and chemical properties, particularly its distinct phase behavior and interactions with other membrane components, provide a robust platform for both fundamental research and the development of advanced drug delivery systems. A thorough understanding of these properties, coupled with precise experimental characterization, is essential for harnessing the full potential of DPPC in scientific and therapeutic applications.

References

-

Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. (2021). National Institutes of Health. [Link]

-

Dipalmitoylphosphatidylcholine. Wikipedia. [Link]

-

Dipalmitoylphosphatidylcholine. Grokipedia. [Link]

-

Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers. (2017). National Institutes of Health. [Link]

-

The in vitro drug release profiles of the DMPC, DPPC, and DSPC... ResearchGate. [Link]

-

Dipalmitoylphosphatidylcholine modulates inflammatory functions of monocytic cells independently of mitogen activated protein kinases. PubMed Central. [Link]

-

Structure of dipalmitoylphosphatidylcholine (DPPC) phospholipid. ResearchGate. [Link]

-

Variation of thermal conductivity of DPPC lipid bilayer membranes around the phase transition temperature. (2017). Journal of The Royal Society Interface. [Link]

-

Advanced Liposomal Systems for Cancer Therapy with Focus on Lipid–Polymer Hybrids and Cell Membrane-Coated Liposomes. MDPI. [Link]

-

Dipalmitoylphosphatidylcholine – Knowledge and References. Taylor & Francis. [Link]

-

DPPC Langmuir Monolayer at the Air-Water Interface. Ohio State University Chemistry. [Link]

-

(a) Temperature-pressure phase diagrams of DPPC bilayer... ResearchGate. [Link]

-

1,2-Dipalmitoylphosphatidylcholine. PubChem. [Link]

-

Phase Transition Temperatures for Glycerophospholipids. Avanti Polar Lipids. [Link]

-

Thermal Response of Langmuir-Blodgett Films of Dipalmitoylphosphatidylcholine Studied by Atomic Force Microscopy and Force Spectroscopy. (2010). National Institutes of Health. [Link]

-

Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. (2022). PubMed Central. [Link]

-

Pressure Perturbation and Differential Scanning Calorimetric Studies of Bipolar Tetraether Liposomes Derived from the Thermoacidophilic Archaeon Sulfolobus acidocaldarius. PubMed Central. [Link]

-

Effects of cholesterol on the structure and collapse of DPPC monolayers. PubMed Central. [Link]

-

Mechanical Properties of DPPC–POPE Mixed Langmuir Monolayers. ACS Publications. [Link]

-

Formulation characterization of DPPC and CsA/DPPC liposomes in different electrolyte solutions. ResearchGate. [Link]

-

Langmuir and Langmuir–Blodgett technologies as nanoarchitectonic tools for the incorporation of curcumin in membrane systems. (2023). RSC Publishing. [Link]

-

Impact of Polymer Nanoparticles on DPPC Monolayer Properties. (2022). MDPI. [Link]

-

DPPC-coated lipid nanoparticles as an inhalable carrier for accumulation of resveratrol in the pulmonary vasculature, a new strategy for pulmonary arterial hypertension treatment. (2020). National Institutes of Health. [Link]

-

Cholesterol Significantly Affects the Interactions between Pirfenidone and DPPC Liposomes: Spectroscopic Studies. (2022). MDPI. [Link]

-

DSC heating scans of DPPC/POPG and DPPC/PA multilamellar vesicles... ResearchGate. [Link]

-

The Biophysical Study of the Efficacy of Various Phospholipid Membranes on Daptomycin. Touro Scholar. [Link]

-

Surface Rheological Properties and Microstructures of DPPC/POPC Monolayers. National Institutes of Health. [Link]

-

Preparation, Characterization, and Preliminary In Vitro Testing of Nanoceria-Loaded Liposomes. MDPI. [Link]

-

Effect of cholesterol vs. ergosterol on DPPC bilayer properties: insights from atomistic simulations. (2020). bioRxiv. [Link]

-

Heat Capacity of DPPC/Cholesterol Mixtures: Comparison of Single Bilayers with Multibilayers and Simulations. (2018). ACS Publications. [Link]

-

Assess the nature of cholesterol–lipid interactions through the chemical potential of cholesterol in phosphatidylcholine bilayers. PNAS. [Link]

-

An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Mechanical Properties of DPPC–POPE Mixed Langmuir Monolayers. Instituto de Física. [Link]

-

The Langmuir Monolayer as a Model Membrane System for Studying the Interactions of Poly(Butyl Cyanoacrylate) Nanoparticles with Phospholipids at the Air/Water Interface. MDPI. [Link]

-

Colfosceril Palmitate. PubChem. [Link]

-

DPPC: A Key Phospholipid for Lipid Bilayer Research. Avanti Polar Lipids. [Link]

Sources

- 1. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. nbinno.com [nbinno.com]

- 4. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. eijppr.com [eijppr.com]

- 7. researchgate.net [researchgate.net]

- 8. Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.cbc.osu.edu [research.cbc.osu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Effects of cholesterol on the structure and collapse of DPPC monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DPPC-coated lipid nanoparticles as an inhalable carrier for accumulation of resveratrol in the pulmonary vasculature, a new strategy for pulmonary arterial hypertension treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phase Transition Temperature of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the phase transition behavior of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC), a widely studied saturated phospholipid and a key component in model biological membranes and liposomal drug delivery systems. Understanding the thermodynamics and structural changes associated with DPPC's phase transitions is critical for applications ranging from fundamental biophysical research to the rational design of thermally sensitive drug carriers.

The Fundamental Principles of Phospholipid Phase Transitions

Phospholipid bilayers, the fundamental structure of cellular membranes and liposomes, are not static entities. They exhibit distinct physical states, or phases, primarily governed by temperature. The transition between these phases is a critical phenomenon that dictates the membrane's fluidity, permeability, and ultimately, its biological function. The primary energetic contributions to these transitions arise from the van der Waals interactions between the long acyl chains of the phospholipids.

At low temperatures, these acyl chains are in a highly ordered, all-trans conformation, leading to a tightly packed, quasi-crystalline state known as the gel phase (Lβ') . In this phase, the membrane is rigid and exhibits low permeability. As the temperature increases, the lipid molecules gain kinetic energy, leading to the introduction of gauche conformations in the acyl chains. This disruption of the ordered packing results in a transition to the liquid crystalline phase (Lα) , a more disordered and fluid state. This transition is cooperative and occurs over a narrow temperature range.

The temperature at which this main phase transition occurs is known as the main transition temperature (Tm) or chain melting temperature.[1] The Tm is a characteristic property of each phospholipid and is influenced by factors such as the length and degree of saturation of the acyl chains, the nature of the polar headgroup, and the surrounding aqueous environment.[2]

The Unique Phase Behavior of DPPC

DPPC, with its two saturated 16-carbon palmitoyl chains, is one of the most extensively studied phospholipids due to its well-defined and readily accessible phase transitions. Unlike many other phospholipids, fully hydrated DPPC bilayers exhibit not one, but two distinct thermotropic phase transitions:

-

The Main Transition (Tm): This is the primary transition from the gel phase to the liquid crystalline phase. For pure DPPC in excess water, the Tm is consistently reported to be approximately 41-42°C .[3][4][5] This transition is characterized by a significant endothermic peak in differential scanning calorimetry (DSC) thermograms, reflecting the energy required to disrupt the ordered packing of the acyl chains.[3]

-

The Pre-transition (Tp): Occurring at a lower temperature, typically around 35-36°C for pure DPPC, this is a more subtle transition from the planar gel phase (Lβ') to a periodically undulated or "rippled" gel phase (Pβ').[3][6] This pre-transition is associated with a smaller endothermic peak in DSC scans and represents a collective tilting and periodic displacement of the lipid molecules.

Below the pre-transition temperature, upon prolonged incubation, DPPC can form a sub-gel phase (Lc') which is even more ordered. The transition from the sub-gel to the gel phase is known as the sub-transition and occurs at a lower temperature.

The presence of these distinct phases and the transitions between them are fundamental to understanding the physical properties of DPPC-containing membranes.

Caption: Thermotropic phase transitions of fully hydrated DPPC bilayers.

Factors Influencing the Phase Transition of DPPC

The phase transition temperatures of DPPC are not immutable but are highly sensitive to the surrounding environment and the presence of other molecules within the bilayer. This sensitivity is a key aspect of its utility in various applications.

Hydration

The degree of hydration of the phospholipid headgroups plays a crucial role in determining the phase behavior. The melting point of anhydrous DPPC is significantly higher than that of its fully hydrated counterpart. As water is added, it hydrates the polar phosphocholine headgroups, leading to a drastic decrease in the Tm.[7] The presence of water molecules at the bilayer interface is essential for the formation of the ripple phase and, consequently, the observation of the pre-transition.[8]

Pressure

Hydrostatic pressure influences the packing of the lipid molecules. Increased pressure favors a more ordered state, thus increasing the main transition temperature (Tm).[9] This phenomenon, known as barotropic mesomorphism, is relevant in understanding the adaptation of biological membranes in deep-sea organisms.[9][10] At very high pressures, DPPC bilayers can undergo transitions to more ordered, interdigitated gel phases.[10]

Incorporation of Other Molecules

The inclusion of other molecules within the DPPC bilayer can significantly alter its phase transition characteristics. This is a critical consideration in drug delivery, where the encapsulated drug or other excipients can interact with the lipid membrane.

-

Cholesterol: Cholesterol is a well-known modulator of membrane fluidity. Its effect on DPPC phase transitions is concentration-dependent. At low concentrations, cholesterol broadens the main transition peak and completely abolishes the pre-transition.[11][12] This is because the rigid sterol nucleus restricts the motion of the neighboring acyl chains in the liquid crystalline phase, while its bulky structure disrupts the tight packing in the gel phase. This leads to the formation of a "liquid-ordered" (Lo) phase, which is intermediate in fluidity between the gel and liquid crystalline phases.

-

Other Lipids and Amphiphiles: The presence of other phospholipids or amphiphilic molecules can lead to phase separation and the appearance of multiple transition peaks. For instance, mixing DPPC with lipids having a higher Tm, such as hydrogenated soy phosphatidylcholine (HSPC), results in a single, intermediate phase transition temperature that is dependent on the molar ratio of the two lipids.[13] Conversely, the incorporation of molecules like α-tocopheryl malonate has been shown to lower the Tm, broaden the main transition, and eliminate the pre-transition, indicating an increase in membrane disorder.[6] Similarly, the introduction of a 1-carba-alpha-tocopherol analogue also leads to a concentration-dependent decrease in the main transition temperature and the disappearance of the pre-transition.[3]

-

Fatty Acids: The interaction with fatty acids depends on their structure. Saturated fatty acids, like palmitic acid, tend to increase the Tm of DPPC bilayers by enhancing the packing of the acyl chains. In contrast, unsaturated fatty acids with a cis double bond, such as oleic acid, have a minimal effect on the Tm, suggesting they do not significantly disrupt the gel phase packing.[14]

-

Drugs and Polymers: The encapsulation or association of drug molecules can perturb the lipid bilayer and alter its phase transition. For example, the incorporation of temoporfin leads to a concentration-dependent decrease in the main phase transition of DPPC liposomes.[13] Polymers used for surface modification, such as polyethylene glycol (PEG), can also influence the phase behavior.[13]

The following table summarizes the typical phase transition temperatures of DPPC and the qualitative effects of various factors:

| Condition | Pre-transition Temp. (Tp) | Main Transition Temp. (Tm) | Effect on Transition Peak |

| Pure DPPC (fully hydrated) | ~35-36°C[3][6] | ~41-42°C[3][4][5] | Sharp, well-defined peaks |

| Increased Pressure | Increases | Increases[9] | Shifts to higher temperatures |

| Low Hydration | Absent | Significantly Increases[7] | Broadened or absent |

| + Cholesterol | Abolished[11] | Broadened, may shift slightly | Broadened peak |

| + Saturated Fatty Acids | Shifts to higher temp. | Increases[14] | Sharp peak, shifted |

| + cis-Unsaturated Fatty Acids | Minimal change | Minimal change[14] | Minimal change |

| + Tocopherol Derivatives | Abolished[3][6] | Decreases[3][6] | Broadened, asymmetric peak |

| + Other High Tm Lipids | May be altered or absent | Intermediate value[13] | Single or multiple peaks |

Experimental Determination of DPPC Phase Transition Temperature

Several biophysical techniques can be employed to determine the phase transition temperature of DPPC liposomes. Among these, Differential Scanning Calorimetry (DSC) is the most direct and widely used method.

Differential Scanning Calorimetry (DSC)

DSC measures the heat difference between a sample and a reference as a function of temperature. During a phase transition, the sample absorbs (endothermic) or releases (exothermic) heat, which is detected as a peak in the DSC thermogram.

-

Liposome Preparation (Thin Film Hydration Method):

-

Dissolve a known amount of DPPC in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

-

Remove the solvent under a stream of inert gas (e.g., nitrogen or argon) while rotating the flask to form a thin, uniform lipid film on the inner surface.

-

Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent. This step is critical as residual solvent can affect the phase transition.

-

Hydrate the lipid film with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation at a temperature above the Tm of DPPC (e.g., 50-60°C).[15] This ensures the formation of multilamellar vesicles (MLVs) in the liquid crystalline phase. The final lipid concentration is typically in the range of 1-10 mg/mL.

-

-

Sample Preparation for DSC:

-

Carefully transfer a precise volume of the liposome suspension into a DSC sample pan.

-

Transfer an identical volume of the same buffer used for hydration into a reference pan.

-

Hermetically seal both pans to prevent solvent evaporation during the experiment.

-

-

DSC Measurement:

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at a starting temperature well below the expected pre-transition (e.g., 20°C).

-

Heat the sample at a controlled scan rate (e.g., 1-2°C/min). A slower scan rate generally provides better resolution of the transition peaks.

-

Record the differential heat flow as a function of temperature up to a point well above the main transition (e.g., 60°C).

-

Perform at least one cooling and reheating cycle to check for reversibility and to ensure the thermal history of the sample is consistent.

-

-

Data Analysis:

-

The resulting thermogram will show endothermic peaks corresponding to the pre-transition (Tp) and the main transition (Tm).

-

The temperature at the peak maximum is typically taken as the transition temperature.

-

The area under the peak is proportional to the enthalpy of the transition (ΔH), which provides information about the cooperativity of the transition. A broader peak indicates lower cooperativity.[3]

-

Caption: Experimental workflow for determining DPPC phase transition temperature using DSC.

Other Techniques

While DSC is the gold standard, other techniques can provide complementary information about the structural changes occurring during phase transitions:

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can monitor the conformational changes in the acyl chains by observing the frequency of the C-H stretching vibrations. The transition from the gel to the liquid crystalline phase is accompanied by a shift in these vibrational bands to higher frequencies, reflecting the increase in gauche conformers.[16]

-

Fluorescence Spectroscopy: The fluorescence properties of membrane-embedded probes, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), are sensitive to the local environment. Changes in fluorescence anisotropy or intensity as a function of temperature can be used to determine the phase transition temperature.[3]

-

X-ray Diffraction: This technique provides direct information about the packing and structure of the lipid bilayer in different phases, including the bilayer thickness and the presence of the ripple phase.[17]

Conclusion and Future Directions

The phase transition behavior of DPPC is a cornerstone of membrane biophysics and liposome technology. A thorough understanding of its main transition and pre-transition, and the factors that modulate them, is essential for researchers and drug development professionals. The ability to precisely tune the Tm of DPPC-based liposomes by incorporating other lipids or molecules is a powerful tool for designing stimuli-responsive drug delivery systems, particularly thermosensitive liposomes for targeted cancer therapy.[1][13]

Future research will likely focus on more complex lipid mixtures that more closely mimic the composition of biological membranes, as well as the influence of membrane-associated proteins and peptides on the phase behavior of DPPC. Advanced computational techniques, such as molecular dynamics simulations, will continue to provide valuable insights into the molecular mechanisms underlying these phase transitions.[2]

References

-

MDPI. (2023). Assessment of DPPC Liposome Disruption by Embedded Tocopheryl Malonate. Available from: [Link]

-

National Institutes of Health. (2021). Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. Available from: [Link]

-

J-Stage. (n.d.). Relationship between Phase Transition and Drug Release of Doxorubicin-Encapsulated Liposomes with Different Lipid Compositions Using Raman Spectroscopy. Available from: [Link]

-

ResearchGate. (2006). Determination of L –HII Phase Transition Temperature for 1,2-Dioleoyl-sn-Glycero-3-Phosphatidylethanolamine. Available from: [Link]

-

ACS Publications. (2006). Phase Transition of a DPPC Bilayer Induced by an External Surface Pressure: From Bilayer to Monolayer Behavior. A Molecular Dynamics Simulation Study. Available from: [Link]

-

National Institutes of Health. (2007). Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. Available from: [Link]

-

MDPI. (2018). Thermotropic and Barotropic Phase Behavior of Phosphatidylcholine Bilayers. Available from: [Link]

-

ResearchGate. (n.d.). Phase transition of DPPC liposomes by NPS. The liposomes were.... Available from: [Link]

-

National Institutes of Health. (2005). Sterol Structure Determines Miscibility versus Melting Transitions in Lipid Vesicles. Available from: [Link]

-

Journal of The Royal Society Interface. (2017). Variation of thermal conductivity of DPPC lipid bilayer membranes around the phase transition temperature. Available from: [Link]

-

MDPI. (2024). Advanced Liposomal Systems for Cancer Therapy with Focus on Lipid–Polymer Hybrids and Cell Membrane-Coated Liposomes. Available from: [Link]

-

National Institutes of Health. (2012). Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers. Available from: [Link]

-

ResearchGate. (2012). Influence of lipid composition on the phase transition temperature of liposomes composed of both DPPC and HSPC. Available from: [Link]

-

MDPI. (2021). Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. Available from: [Link]

-

Semantic Scholar. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. Available from: [Link]

-

YouTube. (2016). Membrane phase transitions and cholesterol. Available from: [Link]

-

PubMed. (2011). Effect of high pressure on fully hydrated DPPC and POPC bilayers. Available from: [Link]

-

Avanti Polar Lipids. (n.d.). Phase Transition Temperatures for Glycerophospholipids. Available from: [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry thermogram of DPPC liposomes. Available from: [Link]

-

PubMed. (2012). Influence of cholesterol on the phase transition of lipid bilayers: a temperature-controlled force spectroscopy study. Available from: [Link]

-

National Institutes of Health. (2023). Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology. Available from: [Link]

-

PubMed. (1995). Effect of fatty acids on phase behavior of hydrated dipalmitoylphosphatidylcholine bilayer. Available from: [Link]

-

ResearchGate. (2014). Molecular signatures of pressure-induced phase transitions in a lipid bilayer. Available from: [Link]

-

ResearchGate. (n.d.). The temperatures of the phase transitions (T p , T m ) and values of.... Available from: [Link]

-

TA Instruments. (n.d.). Studying Liposomes in the Nano DSC. Available from: [Link]

-

ACS Publications. (2006). Dynamic Molecular Structure and Phase Diagram of DPPC−Cholesterol Binary Mixtures: A 2D-ELDOR Study. Available from: [Link]

-

ACS Publications. (1981). Characterization of the pretransition in 1,2-dipalmitoyl-sn-glycero-3-phosphocholine by Fourier transform infrared spectroscopy. Available from: [Link]

-

ResearchGate. (2012). Influence of Cholesterol on the Phase Transition of Lipid Bilayers: A Temperature-Controlled Force Spectroscopy Study. Available from: [Link]

-

ResearchGate. (n.d.). Differential Scanning Calorimetry: The DSC thermograms of DPPC liposomes consisting of different concentrations of cholesterol, PTX and CAE. Available from: [Link]

-

ResearchGate. (2018). What is the transition temperature (Tc) of 1,2-Dioctanoyl-sn-glycero-3-phosphocholine (08:0 PC)?. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relationship between Phase Transition and Drug Release of Doxorubicin-Encapsulated Liposomes with Different Lipid Compositions Using Raman Spectroscopy [jstage.jst.go.jp]

- 5. Sterol Structure Determines Miscibility versus Melting Transitions in Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Effect of high pressure on fully hydrated DPPC and POPC bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influence of cholesterol on the phase transition of lipid bilayers: a temperature-controlled force spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Effect of fatty acids on phase behavior of hydrated dipalmitoylphosphatidylcholine bilayer: saturated versus unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

synthesis pathway of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine

An In-depth Technical Guide to the Synthesis of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (DPPC)

Authored by a Senior Application Scientist

Introduction: The Significance of DPPC in Advanced Scientific Applications

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid that holds a position of critical importance in both biological systems and advanced pharmaceutical technologies. As the primary lipid component of pulmonary surfactant, it is indispensable for respiratory mechanics, reducing surface tension in the alveoli to prevent collapse during expiration.[1][2] Beyond its physiological role, DPPC is a cornerstone in the field of drug delivery. Its biocompatibility, well-defined physical properties, and ability to form stable bilayer structures make it a principal component in the formulation of liposomes and other lipid-based nanoparticles used as carriers for therapeutic agents.[3][4][5]

The ability to produce high-purity, stereochemically defined DPPC is paramount for research and clinical applications. This guide provides a comprehensive overview of the primary synthesis pathways for DPPC, designed for researchers, scientists, and drug development professionals. We will delve into the predominant chemical synthesis route, offering a detailed, field-proven experimental protocol, and explore the key biosynthetic pathways that produce DPPC in vivo. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the synthesis process from starting materials to a fully characterized final product.

Part 1: Chemical Synthesis - A Scalable Path to High-Purity DPPC

The most robust and widely adopted method for producing DPPC for pharmaceutical applications is through the chemical esterification of a chiral precursor, sn-glycero-3-phosphocholine (GPC), with palmitic acid. This approach offers high yields, excellent stereochemical control, and scalability for industrial production.[6][7]

Principle and Rationale

The core of the chemical synthesis is a Steglich esterification, a condensation reaction between the two free hydroxyl groups of GPC and two equivalents of palmitic acid.[8] The reaction's success hinges on the use of a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).

-

sn-glycero-3-phosphocholine (GPC): The choice of this starting material is critical. The "sn" (stereospecifically numbered) designation ensures that the final product has the correct stereochemistry found in nature, which is essential for its biological function and physical properties in membrane systems.

-

N,N'-dicyclohexylcarbodiimide (DCC): DCC acts as a dehydrating and activating agent. It reacts with the carboxylic acid group of palmitic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the hydroxyl groups of GPC, forming the ester bond. DCC is consumed in the process, converting to the insoluble byproduct, dicyclohexylurea (DCU).[6]

-

4-dimethylaminopyridine (DMAP): DMAP serves as an acylation catalyst. It accelerates the reaction by forming a more reactive intermediate with the activated palmitic acid, significantly improving the rate and yield of the esterification.[6]

The overall reaction can be summarized as follows: sn-glycero-3-phosphocholine + 2 Palmitic Acid → 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine + Dicyclohexylurea[6]

Visualizing the Chemical Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of DPPC, from reaction setup to final purification.

Caption: Workflow for the chemical synthesis of DPPC.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for DPPC synthesis.[6][8]

Materials:

-

sn-glycero-3-phosphocholine (GPC)

-

Palmitic Acid (2.2 equivalents)

-

N,N'-dicyclohexylcarbodiimide (DCC) (2.5 equivalents)

-

4-dimethylaminopyridine (DMAP) (0.5 equivalents)

-

Anhydrous Chloroform (Reaction Solvent)

-

Anhydrous Pyridine (Optional Co-solvent)

-

Ethyl Acetate (Recrystallization)

-

Acetone (Recrystallization)

-

Argon or Nitrogen Gas (for inert atmosphere)

Procedure:

-

Reaction Setup: In a dry, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve sn-glycero-3-phosphocholine, palmitic acid, and DMAP in anhydrous chloroform. The use of anhydrous solvents is critical to prevent hydrolysis of the activated intermediates, which would lower the yield.[9]

-

Addition of Coupling Agent: In a separate flask, dissolve DCC in anhydrous chloroform. Add this solution dropwise to the main reaction mixture over 30-60 minutes. The reaction is exothermic; maintain the temperature below 20°C using an ice bath to minimize side reactions.

-

Reaction: Stir the mixture at room temperature for 5-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Removal of Byproduct: Upon completion, the insoluble dicyclohexylurea (DCU) byproduct is removed by vacuum filtration. The filter cake should be washed with additional chloroform to recover any trapped product.

-

Purification - Extraction: The combined filtrate is washed sequentially with dilute acid (e.g., 0.1 N HCl) and brine to remove residual DMAP and water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification - Recrystallization: The crude product is purified by recrystallization. Dissolving the crude solid in a minimal amount of hot ethyl acetate followed by the addition of cold acetone and subsequent cooling typically yields high-purity DPPC as a white solid.[8] This step is highly effective at removing any remaining DCU and unreacted fatty acids.

Characterization and Quality Control

Verification of the final product's identity, purity, and stereochemistry is essential.

| Parameter | Method | Expected Result |

| Identity & Structure | ¹H NMR Spectroscopy | Characteristic peaks corresponding to the glycerol backbone, choline headgroup, and the two palmitoyl acyl chains. Absence of peaks from urea-type byproducts.[8] |

| Purity | High-Performance Liquid Chromatography (HPLC) | A single major peak indicating >99% purity. |

| Phase Transition Temp. | Differential Scanning Calorimetry (DSC) | A sharp main phase transition (Tm) peak at approximately 41°C, which is characteristic of DPPC liposomes.[10] |

| Stereochemistry | Enzymatic Assay | Digestion with phospholipase A2, which specifically hydrolyzes the ester bond at the sn-2 position, can confirm the correct stereoisomer. |

Part 2: Biosynthetic Pathways - Nature's Route to DPPC

In biological systems, particularly in the type II pneumocytes of the lungs, DPPC is synthesized via two primary pathways: the de novo pathway and the remodeling pathway.[2][6]

The De Novo (Kennedy) Pathway

This pathway builds the entire phosphatidylcholine molecule from basic precursors.[2] About 45% of DPPC in pulmonary surfactant is generated this way.[2]

-

Choline Activation: Choline is first phosphorylated by choline kinase to yield phosphocholine.

-

CDP-Choline Formation: CTP:phosphocholine cytidylyltransferase (CCT), the rate-limiting enzyme, catalyzes the reaction of phosphocholine with CTP to form CDP-choline.[1]

-

Final Condensation: Cholinephosphotransferase transfers the phosphocholine group from CDP-choline to a diacylglycerol (DAG) backbone to form phosphatidylcholine.

Caption: The de novo (Kennedy) pathway for DPPC synthesis.

The Remodeling (Lands) Pathway

This pathway is crucial for enriching phosphatidylcholine with two palmitoyl chains, as the de novo pathway often produces phosphatidylcholines with unsaturated fatty acids at the sn-2 position.

-

Hydrolysis: Phospholipase A2 (PLA2) hydrolyzes the acyl chain from the sn-2 position of an existing phosphatidylcholine molecule, yielding a lysophosphatidylcholine (lyso-PC).[11]

-

Reacylation: Lysophosphatidylcholine acyltransferase (LPCAT) then catalyzes the acylation of the free sn-2 hydroxyl group on lyso-PC with a palmitoyl-CoA molecule, resulting in the formation of DPPC.[2][6]

Caption: The remodeling (Lands) pathway for DPPC synthesis.

Conclusion

The synthesis of 2,3-Dipalmitoyl-sn-glycero-1-phosphocholine is a well-established process vital for both academic research and the pharmaceutical industry. The chemical synthesis route via DCC/DMAP-mediated esterification of GPC offers a reliable, scalable, and high-purity method for producing DPPC suitable for cGMP manufacturing of drug delivery systems.[6] Concurrently, understanding the biosynthetic de novo and remodeling pathways provides critical insight into the physiological roles of DPPC and the enzymatic machinery that governs its production in vivo.[2][11] The robust protocols for synthesis and characterization outlined in this guide provide a solid foundation for professionals working to harness the unique properties of this essential phospholipid.

References

-

Goerke, J. (1998). Pathway of significance for the synthesis of pulmonary surfactant. PubMed. Available from: [Link].

-

Wikipedia. Dipalmitoylphosphatidylcholine. Available from: [Link].

-

ResearchGate. Scheme showing the route for de novo surfactant (DPPC) synthesis,... Available from: [Link].

- Google Patents. CN105753897A - Preparation method of synthetic phospholipid DPPC (dipalmitoyl phosphatidylcholine).

-

Baruah, B., et al. (2013). Synthesis of Lipids for Development of Multifunctional Lipid-Based Drug-Carriers. PMC. Available from: [Link].

-

Brimble, K. S., & Choy, P. C. (1981). Synthesis of l,2-Dipalmitoyl-sn-Glycero-3-Phosphocholine with Labeled Acyl Groups. Taylor & Francis Online. Available from: [Link].

-

Liles, A. R., et al. (2018). Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. NIH. Available from: [Link].

-

Liles, A. R., et al. (2018). Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis. ACS Omega. Available from: [Link].

-

Talsma, N., et al. (2020). Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions. NIH. Available from: [Link].

-

ResearchGate. Pathways for synthesis of DPPC. The de novo pathway requires... Available from: [Link].

-

PubMed. Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups. Available from: [Link].

-

Lindh, L., et al. (1981). Physicochemical characterization of 1,2-diphytanoyl-sn-glycero-3-phosphocholine in model membrane systems. PubMed. Available from: [Link].

-

ResearchGate. (PDF) Synthesis of sn-glycero-1-phosphocholine. Available from: [Link].

-

MDPI. Advanced Liposomal Systems for Cancer Therapy with Focus on Lipid–Polymer Hybrids and Cell Membrane-Coated Liposomes. Available from: [Link].

-

MDPI. Protocol for Engineered Compositional Asymmetry Within Nanodiscs. Available from: [Link].

-

Frontiers. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Available from: [Link].

-

PubChem. PC(16:1(9Z)/16:1(9Z)) | C40H76NO8P | CID 24778764. Available from: [Link].

-

ACS Publications. Characterization of the pretransition in 1,2-dipalmitoyl-sn-glycero-3-phosphocholine by Fourier transform infrared spectroscopy | Biochemistry. Available from: [Link].

-

ACS Publications. Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. Available from: [Link].

-

arXiv. Nanomechanical Characterization of the Interfacial Properties of Bilayers of 1,2- dipalmitoyl-sn-glycero-3-phosphocholine. Available from: [Link].

-

ResearchGate. The effect of lipid type (i.e., DMPC, DPPC, DSPC, DOPC) on mean... Available from: [Link].

-

University of British Columbia. Synthetic Lipids for Drug Delivery Applications by Michael Weiwei Meanwell BSc, University of British Columbia, 2014. Available from: [Link].

Sources

- 1. Pathway of significance for the synthesis of pulmonary surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Lipids for Development of Multifunctional Lipid-Based Drug-Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. selleckchem.com [selleckchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN105753897A - Preparation method of synthetic phospholipid DPPC (dipalmitoyl phosphatidylcholine) - Google Patents [patents.google.com]

- 8. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Senior Scientist's Guide to Sourcing High-Purity DPPC for Pharmaceutical Research and Development

Introduction: The Critical Role of DPPC Purity in Advanced Therapeutics

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a fully saturated, 16-carbon chain phospholipid that serves as a cornerstone for innovation in drug delivery and biomedical research.[1][2] Its well-defined phase transition temperature (Tc) of approximately 41-42°C and its ability to form stable, rigid bilayers make it an indispensable component in liposomal formulations and lipid nanoparticles (LNPs).[1][3] These advanced delivery systems rely on DPPC to encapsulate and protect sensitive active pharmaceutical ingredients (APIs), control their release profiles, and ensure stability.[1][2][4]

For researchers and drug developers, the purity of DPPC is not a trivial specification; it is a critical quality attribute (CQA) that directly influences the performance, safety, and reproducibility of the final therapeutic product. Impurities such as lysophospholipids, oxidized species, or incorrect fatty acid chains can compromise membrane integrity, lead to premature drug leakage, alter bilayer mechanics, and introduce variability that can derail preclinical and clinical studies.[5][6] This guide provides a technical framework for navigating the commercial landscape of high-purity DPPC, understanding its critical quality attributes, and implementing a robust workflow for its qualification.

The Commercial Supplier Landscape for High-Purity DPPC

Sourcing high-purity DPPC requires partnering with specialized manufacturers who can provide comprehensive documentation, lot-to-lot consistency, and materials suitable for pharmaceutical applications, including those compliant with Current Good Manufacturing Practices (cGMP). Below is a comparative summary of leading suppliers in this field.

| Supplier | Key Product Example(s) | Stated Purity | Manufacturing Standards | Key Features & Services |

| Avanti Polar Lipids (Croda) | 16:0 PC (DPPC), Product No. 850355 | >99%[1] | Research and cGMP grades available[1][7] | Extensive portfolio of high-purity lipids, strong reputation in research community, detailed online technical support, custom synthesis.[1][8] |

| CordenPharma | Synthetic Phospholipids (including DPPC) | High Purity | cGMP manufacturing, holds Drug Master Files (DMFs).[9][10] | Specializes in synthetic lipid process development and large-scale manufacturing for clinical and commercial supply.[9][11] |

| Lipoid GmbH | LIPOID PC 16:0/16:0 (DPPC) | High Purity | GMP and ISO 9001 certified, FDA inspected facilities, offers DMFs.[12][13] | Over 45 years of experience, provides a broad range of natural and synthetic phospholipids, offers validated analytical methods.[13] |

| NOF CORPORATION | COATSOME® MC-6060 (DPPC) | ≥99%[3] | Manufactured using highly purified fatty acids for pharmaceutical applications.[3][14] | Specializes in synthetic phospholipids for liposomal and LNP formulations, offers proprietary ionizable lipids for nucleic acid delivery.[3][15][16] |

Critical Quality Attributes (CQAs) of High-Purity DPPC

When evaluating a commercial source, the Certificate of Analysis (CofA) is the primary document. However, a senior scientist must look beyond the headline purity number and scrutinize the full panel of specifications.

-

Purity (≥99%): This is the most crucial parameter. It is typically determined by High-Performance Liquid Chromatography (HPLC) coupled with a detector suitable for lipids, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[17] The absence of a strong UV chromophore in DPPC makes these universal detectors essential.[18][19]

-

Identity Confirmation: The supplier must confirm the structure and molecular weight, usually via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[20]

-

Fatty Acid Composition: For DPPC, the composition should be predominantly C16:0 (palmitic acid). Gas Chromatography (GC) is used to verify the identity and purity of the fatty acid chains after hydrolysis.

-

Lysophospholipid Content: The presence of 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (Lyso-DPPC) is a key indicator of degradation. High levels of lysolipids can destabilize the bilayer, leading to increased permeability and drug leakage. A specification of <1.0% is common.[21]

-

Peroxide Value: This measures the extent of lipid oxidation. Oxidized lipids can be cytotoxic and can compromise the stability of both the liposome and the encapsulated drug. A low peroxide value is critical for pharmaceutical-grade material.[21]

-

Endotoxin Levels: For any material intended for parenteral (injectable) formulations, low endotoxin levels are mandatory to prevent pyrogenic responses.[21]

-

Stereochemical Purity: For synthetic phospholipids, ensuring the correct sn-glycero-3-phosphocholine backbone is vital for mimicking natural phospholipids and achieving the desired bilayer properties.[17]

Sourcing and Qualification Workflow

A systematic approach to sourcing and qualifying a new lot of DPPC is essential for ensuring experimental reproducibility and regulatory compliance. The following workflow illustrates a robust, self-validating process.

Caption: Workflow for sourcing and qualifying high-purity DPPC.

Experimental Protocol: Purity Verification by HPLC-ELSD

This protocol describes a standard method for verifying the purity of a DPPC sample. The principle relies on separating the phospholipid from potential impurities using reversed-phase HPLC, followed by detection with an ELSD, which is sensitive to any non-volatile analyte.[22]

1. Materials and Equipment:

-

DPPC sample and reference standard.

-

HPLC system with binary pump, autosampler, and column thermostat.

-

Evaporative Light Scattering Detector (ELSD).

-

HPLC-grade Chloroform, Methanol, and Water.

-

Ammonium Acetate.

-

Analytical balance and volumetric flasks.

2. Chromatographic Conditions:

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent).

-

Mobile Phase A: 95:5 Methanol:Water with 10mM Ammonium Acetate.

-

Mobile Phase B: 95:5 Chloroform:Methanol with 10mM Ammonium Acetate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 45°C.

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: 10% to 90% B

-

8-10 min: 90% B

-

10-10.1 min: 90% to 10% B

-

10.1-15 min: 10% B (re-equilibration)

-

-

Injection Volume: 5 µL.

-

ELSD Settings: Nebulizer Temp: 30°C, Evaporator Temp: 50°C, Gas Flow (Nitrogen): 1.5 SLM.

3. Procedure:

-

Standard Preparation: Accurately weigh ~10 mg of DPPC reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 1:1 mixture of Chloroform:Methanol to create a 1 mg/mL stock solution.

-

Sample Preparation: Prepare the DPPC sample to be tested in the same manner as the standard to a final concentration of 1 mg/mL.

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main DPPC peak should be ≤ 2.0%.

-

Analysis: Inject the blank (diluent), standard solution, and sample solution in sequence.

-

Data Processing: Integrate all peaks in the chromatogram for the sample solution. Calculate the purity by the area percent method:

-

% Purity = (Area of DPPC Peak / Total Area of All Peaks) x 100

-

4. Self-Validation and Trustworthiness:

-

The use of a qualified reference standard ensures the identity of the main peak.

-

The system suitability test confirms the precision of the analytical system on the day of analysis.

-

Running a blank injection confirms that there are no interfering peaks from the solvent.

-

The gradient elution is designed to separate earlier-eluting (more polar) impurities like Lyso-DPPC from the main DPPC peak and later-eluting (more non-polar) impurities.

Conclusion

The selection of a commercial source for high-purity DPPC is a foundational decision in the development of lipid-based drug delivery systems. Success depends not only on choosing a reputable supplier capable of providing cGMP-grade material but also on a deep understanding of the material's critical quality attributes. By implementing a rigorous internal qualification workflow that combines documentation review with analytical verification, researchers and drug development professionals can ensure the quality, consistency, and reliability of this essential excipient, thereby building a solid foundation for their therapeutic programs.

References

-

ACS Publications. (n.d.). Characterization of the pretransition in 1,2-dipalmitoyl-sn-glycero-3-phosphocholine by Fourier transform infrared spectroscopy. Biochemistry. Retrieved from [Link]

-

CordenPharma. (n.d.). Lipid Manufacturer | Lipid Nanoparticles mRNA. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Sterilization Effects on Liposomes with Varying Lipid Chains. PMC. Retrieved from [Link]

-

Lipoid GmbH. (n.d.). Product Finder. Retrieved from [Link]

-

NOF America Corporation. (n.d.). COATSOME® MC-6060 (DPPC) | Phospholipids. Retrieved from [Link]

-

Chromatography Forum. (2015). DPPC ELSD method. Retrieved from [Link]

-

BioPharmaSpec. (n.d.). The use of Evaporative Light Scattering Detection (ELSD) in Residual and Impurity Testing. Retrieved from [Link]

-

CordenPharma. (n.d.). Lipid Nanoparticle Manufacturing & Formulation. Retrieved from [Link]

-

NOF America Corporation. (n.d.). Phospholipids and lipids - page 2. Retrieved from [Link]

-

PubMed. (n.d.). Physicochemical characterization of 1,2-diphytanoyl-sn-glycero-3-phosphocholine in model membrane systems. Retrieved from [Link]

-

ResearchGate. (2025). Effects of Drug Hydrophobicity on Liposomal Stability. Retrieved from [Link]

-

Stevanato Group. (n.d.). Drug Containment Solutions: Advanced Pharmaceutical Solutions for Injectable Drugs. Retrieved from [Link]

-

U.S. Pharmacopeia (USP). (n.d.). Egg Phospholipids. Retrieved from [Link]

-

NOF America Corporation. (2024). NOF CORPORATION and Phosphorex Collaborate to Supply Lipid Nanoparticle Formulations. Retrieved from [Link]

-

Croda Pharma. (n.d.). GMP grade phospholipids for Nucleic Acid Delivery. Retrieved from [Link]

-

Agilent. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection. Retrieved from [Link]

-

SciSpace. (n.d.). Influence of cholesterol on liposome stability and on in vitro drug release. Retrieved from [Link]

-

arXiv. (n.d.). Nanomechanical Characterization of the Interfacial Properties of Bilayers of 1,2- dipalmitoyl-sn-glycero-3-phosphocholine. Retrieved from [Link]

-